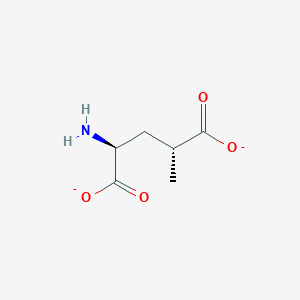

(2S,4R)-2-amino-4-methylpentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

SYM2081 can be synthesized through a diastereomeric mixture via enzymatic synthesis, although the yield from this method is relatively small . A more efficient method involves starting with (S)-1-tert-butoxycarbonyl-5-tert-butyldiphenylsilyloxymethylpyrrolidine-2-one. This compound is treated with one equivalent of lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The resulting product is then mixed with excess iodomethane, yielding 4-methylated products and some unreacted starting material . The trans product is purified through column chromatography and crystallized using hexanes . Tetrabutylammonium fluoride is used to selectively remove the tert-butyldiphenylsilyl protecting group from the primary alcohol . The Sharpless procedure is then used to oxidize the alcohol, followed by hydrolysis with lithium hydroxide in aqueous tetrahydrofuran . Finally, the compound is treated with trifluoroacetic acid in dichloromethane to produce (2S,4R)-4-methylglutamic acid .

Análisis De Reacciones Químicas

Types of Reactions

SYM2081 undergoes various chemical reactions, including oxidation and substitution reactions. The oxidation of the primary alcohol is a key step in its synthesis .

Common Reagents and Conditions

Oxidation: The Sharpless procedure is used for the oxidation of the primary alcohol.

Substitution: Iodomethane is used for the methylation step.

Major Products Formed

The major product formed from these reactions is (2S,4R)-4-methylglutamic acid, which is the active form of SYM2081 .

Aplicaciones Científicas De Investigación

SYM2081 is primarily used in scientific research to study the role of kainate receptors in the central nervous system . Its high selectivity and potency make it an excellent ligand for this purpose. Research has shown that the presence of the methyl group in SYM2081 is essential for its potency . SYM2081 is 20 times more potent than its (2R,4R) isomer and 1000 times more potent than its (2S,4S) isomer . This compound has been used in electrophysiological recordings to study the desensitization of kainate receptors . It has also been used to investigate the effects of kainate receptor activation on neuronal function and disease .

Mecanismo De Acción

SYM2081 exerts its effects by acting as an agonist at kainate receptors . It binds to these receptors with high affinity, displacing high-affinity kainate binding to cortical tissue and recombinant kainate receptors . This binding evokes rapidly desensitizing responses in electrophysiological recordings . The compound is highly selective for kainate receptors, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM for receptors composed of the GluR5 and GluR6 subunits, respectively . The positioning of the methyl group at the 4 position of glutamate is essential for its agonist activity .

Comparación Con Compuestos Similares

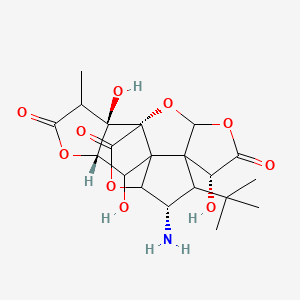

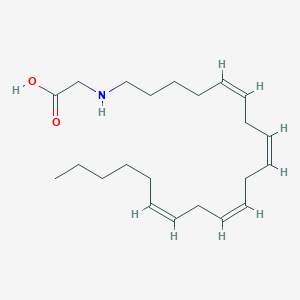

SYM2081 is unique due to its high selectivity and potency for kainate receptors . Similar compounds include other methylglutamate analogs, such as the (2R,4R) and (2S,4S) isomers of 4-methylglutamate . these isomers are significantly less potent than SYM2081 . Other similar compounds include kainate receptor agonists like domoic acid and kainic acid, but SYM2081’s selectivity and potency make it a more valuable tool for research .

Propiedades

Fórmula molecular |

C6H9NO4-2 |

|---|---|

Peso molecular |

159.14 g/mol |

Nombre IUPAC |

(2S,4R)-2-amino-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |

Clave InChI |

KRKRAOXTGDJWNI-DMTCNVIQSA-L |

SMILES isomérico |

C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |

SMILES canónico |

CC(CC(C(=O)[O-])N)C(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[14C]Mtep](/img/structure/B10771002.png)

![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

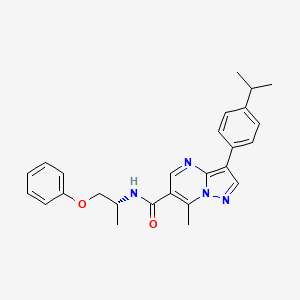

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)